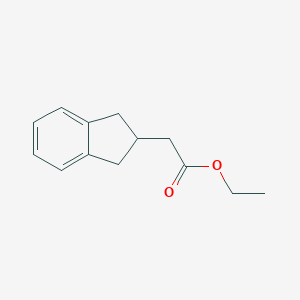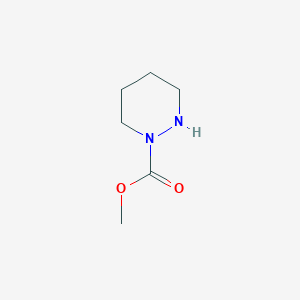
methyl tetrahydropyridazine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tetrahydropyridazine-1(2H)-carboxylate, also known as methoxatin, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of folic acid antagonists and has been investigated for its anti-tumor and anti-inflammatory properties.
Mécanisme D'action
Methyl tetrahydropyridazine-1(2H)-carboxylate acts as a folic acid antagonist and inhibits the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleic acids. This leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cell growth and division. Methoxatin has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Methyl tetrahydropyridazine-1(2H)-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Methoxatin has also been shown to have antioxidant properties and has been investigated for its potential to protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl tetrahydropyridazine-1(2H)-carboxylate has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Methoxatin has also been shown to have low toxicity, making it a safe compound to use in preclinical studies. However, one limitation of methyl tetrahydropyridazine-1(2H)-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of methyl tetrahydropyridazine-1(2H)-carboxylate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of methyl tetrahydropyridazine-1(2H)-carboxylate in the treatment of cancer and inflammatory diseases. In addition, the neuroprotective effects of methyl tetrahydropyridazine-1(2H)-carboxylate warrant further investigation for the treatment of neurodegenerative diseases. Finally, the development of new formulations and delivery methods that can improve the solubility and bioavailability of methyl tetrahydropyridazine-1(2H)-carboxylate could lead to its clinical use in the future.
Conclusion:
Methyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-tumor and anti-inflammatory properties and has shown promising results in preclinical studies. Methoxatin acts as a folic acid antagonist and inhibits the activity of dihydrofolate reductase, leading to a decrease in the production of DNA and RNA. Methoxatin has several advantages for lab experiments, including its stability and low toxicity, but its poor solubility in aqueous solutions is a limitation. There are several future directions for the study of methyl tetrahydropyridazine-1(2H)-carboxylate, including the investigation of its potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative diseases.
Méthodes De Synthèse
Methyl tetrahydropyridazine-1(2H)-carboxylate can be synthesized by reacting 4-amino-5-methylamino-2-methylpyrimidine-1-oxide with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been used in several studies to produce pure and high-quality methyl tetrahydropyridazine-1(2H)-carboxylate.
Applications De Recherche Scientifique
Methyl tetrahydropyridazine-1(2H)-carboxylate has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-tumor properties and has shown promising results in preclinical studies. Methoxatin has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
Propriétés
Numéro CAS |
155137-91-0 |
|---|---|
Nom du produit |
methyl tetrahydropyridazine-1(2H)-carboxylate |
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl diazinane-1-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-5-3-2-4-7-8/h7H,2-5H2,1H3 |
Clé InChI |
ROAIRRXGENVKJM-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCCN1 |
SMILES canonique |
COC(=O)N1CCCCN1 |
Synonymes |
1(2H)-Pyridazinecarboxylicacid,tetrahydro-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




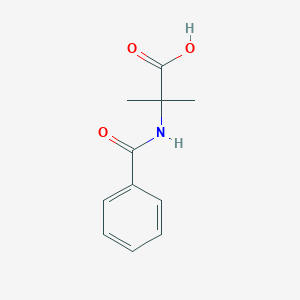
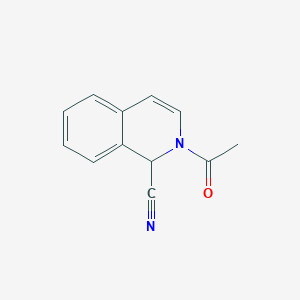
![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)
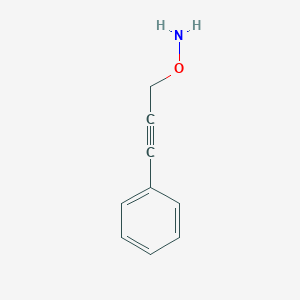
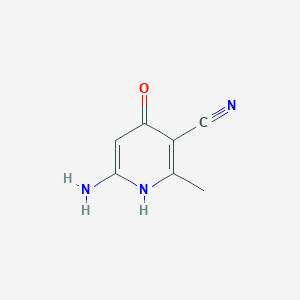
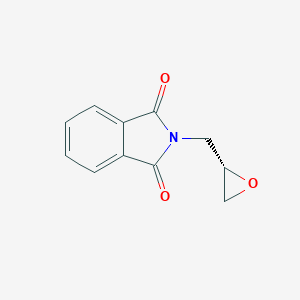


![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)

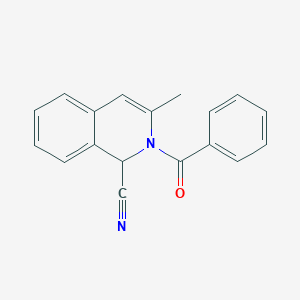
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)
